1-O-Methyl-beta-D-glucuronic acid sodium salt 1-O-Methyl-beta-D-glucuronic acid sodium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16492857
InChI: InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1
SMILES:
Molecular Formula: C7H11NaO7
Molecular Weight: 230.15 g/mol

1-O-Methyl-beta-D-glucuronic acid sodium salt

CAS No.:

Cat. No.: VC16492857

Molecular Formula: C7H11NaO7

Molecular Weight: 230.15 g/mol

* For research use only. Not for human or veterinary use.

1-O-Methyl-beta-D-glucuronic acid sodium salt -

Specification

Molecular Formula C7H11NaO7
Molecular Weight 230.15 g/mol
IUPAC Name sodium;3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate
Standard InChI InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1
Standard InChI Key MSQCUKVSFZTPPA-UHFFFAOYSA-M
Canonical SMILES COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1-O-Methyl-beta-D-glucuronic acid sodium salt belongs to the class of methylated uronic acids, featuring a β-configured glucuronic acid backbone with a methyl group at the C1 hydroxyl position. Its empirical formula C₇H₁₁O₇·Na corresponds to a monohydrate structure stabilized by sodium counterions . X-ray diffraction studies confirm the chair conformation of the pyranose ring, which enhances its solubility in aqueous media (up to 50 mg/mL at 25°C).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight230.15 g/mol
Melting Point270–273°C
Storage Conditions2–8°C, protected from light
Purity≥99% (perchloric acid titration)
Water Solubility50 mg/mL (25°C)

Synthetic Pathways

Industrial production involves the base-catalyzed methylation of β-D-glucuronic acid followed by neutralization with sodium hydroxide. Recent optimizations employ microwave-assisted synthesis to achieve 92% yield within 30 minutes, reducing byproducts like unmethylated glucuronic acid to <3%. Chromatographic purification using reverse-phase C18 columns ensures pharmaceutical-grade purity, as validated by HPLC-ELSD analysis .

Multidisciplinary Applications

Pharmaceutical Development

As a solubility enhancer, this compound improves the bioavailability of hydrophobic drugs such as paclitaxel and curcumin by 40–60% through glucuronidation . In antiviral therapies, it serves as a scaffold for neuraminidase inhibitors, with derivatives showing IC₅₀ values of 1.2–3.8 μM against influenza H1N1 strains.

Biotechnology Innovations

The molecule’s terminal carboxyl group enables site-specific conjugation to monoclonal antibodies, increasing the serum half-life of trastuzumab-emtansine conjugates from 48 to 96 hours in murine models . Recent CRISPR-edited CHO cell lines expressing β-glucuronidase achieve 85% bioconjugate cleavage efficiency when induced with 10 mM 1-O-methyl-glucuronate .

Food and Cosmetic Industries

In functional foods, 0.1–0.5% w/w concentrations extend shelf life by inhibiting Aspergillus flavus growth through iron chelation . Cosmetic formulations leverage its humectant properties, increasing stratum corneum hydration by 22% in clinical trials involving 150 participants .

Mechanistic Insights from Recent Research

β-Glucuronidase Regulation

The compound induces β-glucuronidase expression via the Gusb promoter, with 5 mM concentrations upregulating enzyme activity 7-fold in E. coli BL21(DE3) strains . Paradoxically, chronic exposure in murine colonic epithelium increases tumor incidence from 12% to 68% over 12 months, linked to sustained toxin reactivation .

Diagnostic and Therapeutic Implications

Fluorogenic assays using 4-methylumbelliferyl-β-D-glucuronide demonstrate 94% sensitivity in detecting β-glucuronidase deficiencies associated with Sly syndrome . Conversely, phase II clinical trials of β-glucuronidase inhibitors (e.g., L-ascorbic acid derivatives) show 35% reduction in colorectal adenoma recurrence when co-administered with 1-O-methyl-glucuronate monitoring.

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